molecular formula C17H11ClN2O3S B3536773 5-[[4-(4-Chlorophenyl)sulfanylphenyl]methylidene]-1,3-diazinane-2,4,6-trione

5-[[4-(4-Chlorophenyl)sulfanylphenyl]methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B3536773
M. Wt: 358.8 g/mol
InChI Key: NPYVVRZNDJJJAN-UHFFFAOYSA-N
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Description

5-[[4-(4-Chlorophenyl)sulfanylphenyl]methylidene]-1,3-diazinane-2,4,6-trione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a diazinane-2,4,6-trione core with a chlorophenyl and sulfanylphenyl substituent, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-(4-Chlorophenyl)sulfanylphenyl]methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with a suitable thiol compound to form the intermediate 4-(4-chlorophenyl)sulfanylbenzaldehyde. This intermediate is then reacted with a diazinane-2,4,6-trione derivative under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[[4-(4-Chlorophenyl)sulfanylphenyl]methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced phenyl derivatives, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[[4-(4-Chlorophenyl)sulfanylphenyl]methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[[4-(4-Chlorophenyl)sulfanylphenyl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound’s sulfanyl and chlorophenyl groups can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are often studied using in vitro and in silico methods .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[[4-(4-Chlorophenyl)sulfanylphenyl]methylidene]-1,3-diazinane-2,4,6-trione is unique due to its diazinane-2,4,6-trione core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for developing new materials and studying complex chemical reactions.

Properties

IUPAC Name

5-[[4-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O3S/c18-11-3-7-13(8-4-11)24-12-5-1-10(2-6-12)9-14-15(21)19-17(23)20-16(14)22/h1-9H,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYVVRZNDJJJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)NC2=O)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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